sodium;hydroxymethanesulfonate
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Overview
Description
cyclopentanol . Cyclopentanol is an organic compound with the molecular formula C5H10O . It is a colorless liquid with a slightly unpleasant odor and is used as a building block, intermediate, and solvent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanol can be synthesized through several methods. One common method involves the hydrogenation of cyclopentanone in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions with hydrogen gas at room temperature .
Industrial Production Methods
In industrial settings, cyclopentanol is often produced by the hydration of cyclopentene. This process involves the addition of water to cyclopentene in the presence of an acid catalyst, such as sulfuric acid, to yield cyclopentanol .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol undergoes various chemical reactions, including:
Oxidation: Cyclopentanol can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Cyclopentanol can be reduced to cyclopentane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride
Major Products Formed
Oxidation: Cyclopentanone
Reduction: Cyclopentane
Substitution: Cyclopentyl chloride (when using thionyl chloride)
Scientific Research Applications
Cyclopentanol is used in various scientific research applications, including:
Chemistry: As a solvent and intermediate in organic synthesis.
Biology: In the study of metabolic pathways involving alcohols.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
Cyclopentanol exerts its effects primarily through its interactions with enzymes and other proteins. In biological systems, it can be metabolized by alcohol dehydrogenase to cyclopentanone, which can further undergo various metabolic transformations. The molecular targets and pathways involved in these processes include the oxidation-reduction reactions catalyzed by enzymes .
Comparison with Similar Compounds
Cyclopentanol can be compared with other similar compounds such as:
Cyclohexanol: A six-membered ring alcohol with similar chemical properties but different physical properties due to the larger ring size.
Cyclopentanone: The oxidized form of cyclopentanol, which has a ketone functional group instead of a hydroxyl group.
Cyclopentane: The fully reduced form of cyclopentanol, which lacks the hydroxyl group and has different chemical reactivity.
Cyclopentanol is unique due to its five-membered ring structure, which imparts specific chemical and physical properties that differentiate it from its six-membered ring counterpart, cyclohexanol .
Properties
IUPAC Name |
sodium;hydroxymethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S.Na/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOULCEYHQNCFFH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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